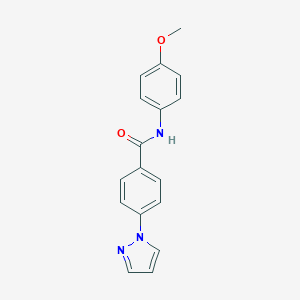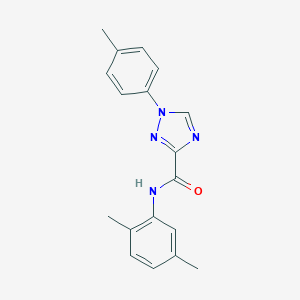
N-(4-methoxyphenyl)-4-(1H-pyrazol-1-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methoxyphenyl)-4-(1H-pyrazol-1-yl)benzamide is a chemical compound that belongs to the class of pyrazole derivatives. It is a synthetic compound that has gained significant attention in the scientific community due to its potential pharmacological properties. This compound is known to have several biological activities, including anti-inflammatory, analgesic, and antipyretic effects.
作用机制
The mechanism of action of N-(4-methoxyphenyl)-4-(1H-pyrazol-1-yl)benzamide is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are known to play a role in inflammation, pain, and fever. Therefore, by inhibiting the activity of COX enzymes, N-(4-methoxyphenyl)-4-(1H-pyrazol-1-yl)benzamide may reduce inflammation, pain, and fever.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-4-(1H-pyrazol-1-yl)benzamide has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been shown to reduce the expression of COX-2, which is an enzyme that is upregulated during inflammation. In addition, N-(4-methoxyphenyl)-4-(1H-pyrazol-1-yl)benzamide has been shown to reduce pain and fever in animal models.
实验室实验的优点和局限性
N-(4-methoxyphenyl)-4-(1H-pyrazol-1-yl)benzamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. It has also been extensively studied for its potential pharmacological properties, making it a well-established compound for use in lab experiments. However, there are some limitations to the use of N-(4-methoxyphenyl)-4-(1H-pyrazol-1-yl)benzamide in lab experiments. It has been shown to have some toxicity in animal models, and its mechanism of action is not fully understood.
未来方向
There are several future directions for the study of N-(4-methoxyphenyl)-4-(1H-pyrazol-1-yl)benzamide. One potential direction is to investigate its potential use as a therapeutic agent for the treatment of various diseases, including rheumatoid arthritis, cancer, and Alzheimer's disease. Another potential direction is to investigate its mechanism of action in more detail, in order to better understand its pharmacological properties. Additionally, further studies are needed to determine the safety and toxicity profile of N-(4-methoxyphenyl)-4-(1H-pyrazol-1-yl)benzamide in humans.
合成方法
The synthesis of N-(4-methoxyphenyl)-4-(1H-pyrazol-1-yl)benzamide involves the reaction between 4-methoxyphenylhydrazine and 4-(chloroformyl)benzoic acid in the presence of a base, such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with an acid to yield the final product. This method has been optimized to yield high purity and high yield of the compound.
科学研究应用
N-(4-methoxyphenyl)-4-(1H-pyrazol-1-yl)benzamide has been extensively studied for its potential pharmacological properties. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects in various animal models. It has also been investigated for its potential use as a therapeutic agent for the treatment of various diseases, including rheumatoid arthritis, cancer, and Alzheimer's disease.
属性
产品名称 |
N-(4-methoxyphenyl)-4-(1H-pyrazol-1-yl)benzamide |
|---|---|
分子式 |
C17H15N3O2 |
分子量 |
293.32 g/mol |
IUPAC 名称 |
N-(4-methoxyphenyl)-4-pyrazol-1-ylbenzamide |
InChI |
InChI=1S/C17H15N3O2/c1-22-16-9-5-14(6-10-16)19-17(21)13-3-7-15(8-4-13)20-12-2-11-18-20/h2-12H,1H3,(H,19,21) |
InChI 键 |
BWYCOBGPBNZPHG-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N3C=CC=N3 |
规范 SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N3C=CC=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-(4-chlorophenyl)-N-methyl-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278867.png)


![1-(4-chlorophenyl)-N-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278870.png)
![methyl 2-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate](/img/structure/B278871.png)

![methyl 4-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate](/img/structure/B278873.png)

![1-(4-methylphenyl)-N-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278877.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278881.png)

